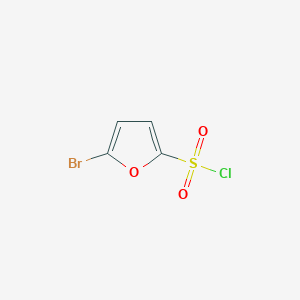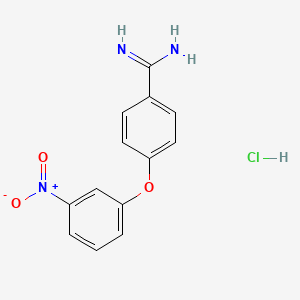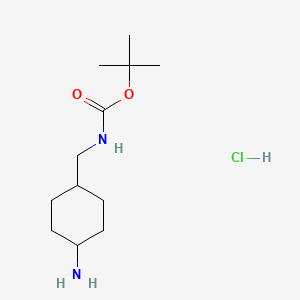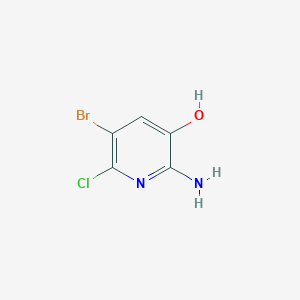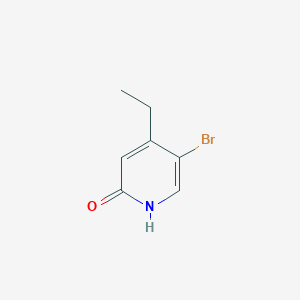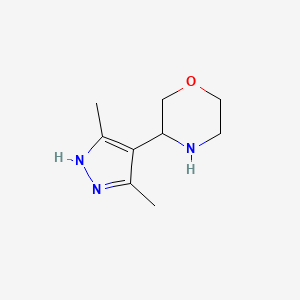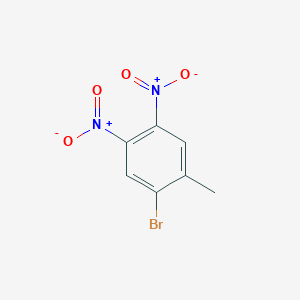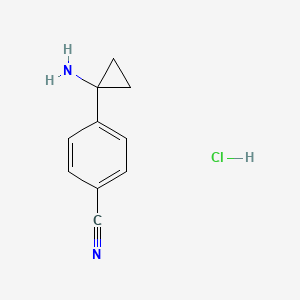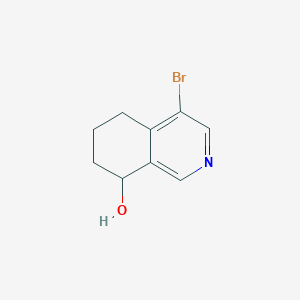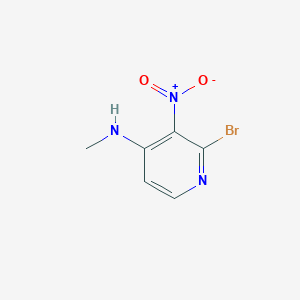
2-ブロモ-4-(メチルアミノ)-3-ニトロピリジン
説明
2-Bromo-4-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline .
Synthesis Analysis
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased .Molecular Structure Analysis
The linear formula for 2-Bromo-4-methylaniline is BrC6H3(CH3)NH2 . The molecular weight is 186.05 .Chemical Reactions Analysis
The reaction of 2-bromo-4-methylaniline was quite clean, albeit 3,4-diaminotoluene was isolated just in 37% yield after flash chromatography on silica gel .Physical And Chemical Properties Analysis
2-Bromo-4-methylaniline is a liquid with a refractive index of n20/D 1.602 (lit.) . It has a boiling point of 240 °C (lit.) and a melting point of 14-16 °C (lit.) . The density is 1.5 g/mL at 25 °C (lit.) .科学的研究の応用
メフェドロン (4-MMC) の合成
“2-ブロモ-4-(メチルアミノ)-3-ニトロピリジン”は、合成カチノン類に分類されるβ-ケトアンフェタミンであるメフェドロン (4-MMC) の合成に使用されます . これらの合成カチノンは、中枢神経系を刺激することが知られており、精神作用と幻覚を引き起こします .
N-(3,5-ジクロロフェニル) ナフタールジイミンの製造
この化合物は、N-(3,5-ジクロロフェニル) ナフタールジイミンの製造に使用されます。 これは、2-ヒドロキシナフタレン-1-カルバルデヒドと2-ブロモ-4-メチルアニリンの溶液を反応させることで達成されます .
3,4-ジアミノトルエンの合成
2-ブロモ-4-メチルアニリンの反応により、3,4-ジアミノトルエンを単離することができますが、シリカゲルを用いたフラッシュクロマトグラフィー後、収率はわずか37%です .
ブロモメチルキノリンの製造
ブロモメチルキノリンの出発物質は、2-ブロモ-4-メチルアニリンを縮合させることで、最適化されたプロセスルートを用いて2段階で合成されます .
化学的および物理的特性の分析
この化合物の独特な化学的および物理的特性は、そのユニークな特性に貢献しています。 これは、水およびその他の極性溶媒に溶解性を示し、さまざまな用途での溶解を促進します .
構造解析
構造的に、“2-ブロモ-4-(メチルアミノ)-3-ニトロピリジン”はキラル中心を有しており、これはエナンチオマーが存在する可能性を示唆しています。 これらのエナンチオマーは、光学異性体として知られており、同じ分子式を共有しているにもかかわらず、原子の三次元配列が異なります .
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds participate in palladium catalyzed selective amination . This suggests that 2-Bromo-4-(methylamino)-3-nitropyridine might also interact with palladium catalysts in chemical reactions.
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting that 2-Bromo-4-(methylamino)-3-nitropyridine might also be involved in such reactions.
Biochemical Pathways
It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that 2-Bromo-4-(methylamino)-3-nitropyridine might also affect similar pathways.
Result of Action
It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that 2-Bromo-4-(methylamino)-3-nitropyridine might also have similar effects.
Action Environment
It’s known that the broad application of similar compounds in suzuki–miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions , suggesting that 2-Bromo-4-(methylamino)-3-nitropyridine might also be influenced by similar environmental factors.
特性
IUPAC Name |
2-bromo-N-methyl-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-4-2-3-9-6(7)5(4)10(11)12/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAMQVGVCLDYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



